2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile is a significant compound in organic chemistry, particularly within the realm of pharmaceutical research. Its molecular formula is , with a molecular weight of 173.17 g/mol. This compound is characterized by its unique structural features, which include a benzimidazole core, a carbonitrile group, and a ketone functionality. It is primarily used in research settings due to its potential biological activities and synthetic versatility.
The synthesis of 2,3-dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile typically involves the condensation of o-phenylenediamine with appropriate carbonyl compounds. A common method includes the use of formic acid or other acylating agents to facilitate the formation of the benzimidazole structure .
The molecular structure of 2,3-dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile can be represented by its canonical SMILES notation: CN1C2=C(C=C(C=C2)C#N)NC1=O. The structure features:
The InChI representation for this compound is InChI=1S/C9H7N3O/c1-12-8-3-2-6(5-10)4-7(8)11-9(12)13/h2-4H,1H3,(H,11,13) which provides a detailed description of its atomic connectivity.
The compound can participate in various chemical reactions typical for benzimidazole derivatives:
These reactions are facilitated by varying conditions such as temperature, solvent choice, and catalysts. For example, nucleophilic substitutions are often performed in polar aprotic solvents to enhance reactivity .
The mechanism of action for 2,3-dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile largely depends on its biological targets:
Data from studies indicate that compounds within this class can exhibit significant interactions with enzymes involved in metabolic pathways .
Relevant data indicates that these properties make it suitable for various applications in organic synthesis and medicinal chemistry .
The primary applications of 2,3-dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile include:
Research continues to explore its therapeutic potential and efficacy against various diseases, making it a valuable compound in modern medicinal chemistry .
The compound 2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile is a benzimidazole derivative with the molecular formula C₉H₇N₃O and a molecular weight of 173.17 g/mol [1] [3]. Its IUPAC name explicitly defines the core structure:
Alternative naming conventions include 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carbonitrile and 1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile, reflecting slight variations in ring numbering or fusion terminology [3] [5]. Isomeric variations arise from:
Table 1: Nomenclature and Identifiers of the Compound
| Property | Value |
|---|---|
| IUPAC Name | 2,3-Dihydro-1-methyl-2-oxo-1H-benzimidazole-5-carbonitrile |
| CAS Number | 221289-88-9 [5] |
| Molecular Formula | C₉H₇N₃O |
| Synonyms | 1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile; 6-Cyanobenzimidazolinone |
Benzimidazole derivatives feature a fused benzene and imidazole ring, with substitutions at positions 1, 2, 5, and 6 being pharmacologically critical [2] [4]. This compound belongs to a broader class of bioactive benzimidazoles, sharing core structural attributes with clinically significant agents:
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1
CAS No.: